molecular formula C12H20ClN3 B3250152 4-(4-Ethylpiperazin-1-yl)aniline hydrochloride CAS No. 2009011-61-2

4-(4-Ethylpiperazin-1-yl)aniline hydrochloride

Cat. No.: B3250152
CAS No.: 2009011-61-2
M. Wt: 241.76
InChI Key: PKZFKVFXLCLORK-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) and Aniline (B41778) Core Structures in Contemporary Chemical Research

The molecular architecture of 4-(4-Ethylpiperazin-1-yl)aniline (B38766) hydrochloride is built upon two critical scaffolds: piperazine and aniline. Both are highly significant in modern chemical and pharmaceutical research.

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. nih.govnih.gov This structure is considered a "privileged scaffold" in drug design because its unique properties often lead to favorable pharmacokinetic profiles. researchgate.netresearchgate.net The two nitrogen atoms can improve water solubility and bioavailability, crucial factors for a drug's effectiveness. nih.govnih.govbohrium.com The versatility of the piperazine structure allows for easy modification, enabling chemists to fine-tune the pharmacological activity of a molecule. nih.govscilit.comresearchgate.net Consequently, the piperazine moiety is a key component in a wide array of FDA-approved drugs, from anticancer agents to antidepressants. researchgate.netnbinno.comnih.gov It is the third most common nitrogen heterocycle found in drug discovery. researchgate.netmdpi.com

The aniline structure, an aromatic ring with an attached amino group, is another cornerstone of medicinal chemistry. cresset-group.com Its structural versatility and ability to interact with biological targets have made it a common component in many drug candidates. cresset-group.com Aniline and its derivatives are foundational in the synthesis of a wide range of pharmaceuticals, including analgesics like paracetamol and dyes such as indigo (B80030). wikipedia.org However, the aniline motif can also present challenges, such as metabolic instability and potential toxicity, which drives ongoing research into creating derivatives or isosteres (molecules with similar shapes and properties) to mitigate these issues while retaining efficacy. cresset-group.comacs.org This continuous effort to refine aniline-based compounds highlights their sustained importance in drug discovery. cresset-group.comchemrxiv.org

Overview of Strategic Research Domains for 4-(4-Ethylpiperazin-1-yl)aniline Hydrochloride

Research into this compound is primarily concentrated in a few strategic domains, leveraging the combined properties of its piperazine and aniline components.

Key Research Applications:

Medicinal Chemistry: The compound is actively investigated for its potential therapeutic applications, particularly concerning neurological disorders. The piperazine moiety is known to interact with neurotransmitter receptors, suggesting a possible role in modulating pathways related to cognitive function or mood regulation. evitachem.comnih.gov

Chemical Synthesis: It serves as a valuable intermediate or building block in the synthesis of more complex organic molecules. evitachem.com Its structure provides a ready-made scaffold that can be further modified to create novel compounds with specific desired properties. evitachem.com

Biological Studies: The molecule is used in laboratory settings to explore interactions with biological systems. This includes receptor binding assays and enzyme inhibition studies, which help researchers understand its mechanism of action and potential biological targets. evitachem.com

Below is a table summarizing the primary research domains for this compound.

Research DomainFocus AreaRationale
Medicinal Chemistry Neurological DisordersThe piperazine group can interact with neurotransmitter receptors. evitachem.comnih.gov
Chemical Synthesis Organic IntermediatesUsed as a foundational structure for creating more complex molecules. evitachem.com
Biological Studies Target IdentificationEmployed in receptor binding and enzyme inhibition assays. evitachem.com

Historical Context of Related Chemical Scaffolds in Academic Inquiry

The scientific journey of the piperazine and aniline scaffolds provides a rich historical backdrop for understanding the development of compounds like this compound.

The story of aniline begins in 1826, when it was first isolated from the destructive distillation of the indigo plant. wikipedia.org Its initial major impact was in the dye industry after the discovery of mauveine in 1856, the first synthetic organic dye. wikipedia.org By the late 19th century, aniline derivatives such as acetanilide (B955) and phenacetin (B1679774) were developed as analgesic drugs, marking the scaffold's entry into pharmaceuticals. wikipedia.org Over the decades, the synthesis of aniline derivatives has evolved significantly, with modern methods allowing for precise modifications to create a vast library of compounds for various applications, from polyurethanes to herbicides. wikipedia.orgresearchgate.netnih.gov

Piperazine was first named for its chemical similarity to piperidine, found in the black pepper plant. wikipedia.org It gained prominence as an anthelmintic agent, used to treat parasitic worm infections by paralyzing the parasites. wikipedia.org This initial therapeutic application paved the way for the exploration of its derivatives. Researchers soon discovered that by modifying the piperazine ring, they could create compounds with a broad spectrum of pharmacological activities. researchgate.netwisdomlib.org This led to the development of piperazine-containing drugs for a multitude of conditions, including antipsychotic, antidepressant, and anxiolytic applications. nih.gov The continuous exploration of this versatile scaffold has cemented its role as a fundamental component in modern drug discovery. nih.govwisdomlib.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.ClH/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12;/h3-6H,2,7-10,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZFKVFXLCLORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Precursor Selection for 4-(4-Ethylpiperazin-1-yl)aniline (B38766) Hydrochloride

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. For 4-(4-ethylpiperazin-1-yl)aniline hydrochloride, the primary disconnection points are the C-N bond between the aniline (B41778) ring and the piperazine (B1678402) moiety, and the C-N bond within the piperazine ring to introduce the ethyl group.

Two primary retrosynthetic routes can be envisioned:

Route A: Nucleophilic Aromatic Substitution (SNA r) Approach. This is a common and industrially viable approach. The target molecule can be disconnected at the aryl C-N bond, leading to a substituted aniline precursor and 1-ethylpiperazine (B41427). A key precursor in this route is often a nitro-substituted aromatic ring, as the nitro group is a strong electron-withdrawing group that activates the ring for nucleophilic attack. Subsequent reduction of the nitro group yields the desired aniline.

Route B: Buchwald-Hartwig Amination Approach. This palladium-catalyzed cross-coupling reaction offers a versatile and often milder alternative to classical SNAr reactions. wikipedia.org The disconnection is again at the aryl C-N bond, leading to 1-ethylpiperazine and a 4-haloaniline derivative (e.g., 4-bromoaniline (B143363) or 4-chloroaniline). This method is particularly useful when the aromatic ring is not sufficiently activated for SNAr. wikipedia.org

The strategic selection of precursors is crucial for an efficient synthesis. Key precursors for the synthesis of this compound are outlined in the table below.

PrecursorRole in Synthesis
1-EthylpiperazineProvides the ethyl-functionalized piperazine ring. Can be synthesized via reductive amination of piperazine with acetaldehyde.
4-Fluoro-1-nitrobenzeneA common precursor in the SNAr approach, where the fluorine atom is a good leaving group activated by the para-nitro group.
4-HaloanilineA key precursor for the Buchwald-Hartwig amination, with the halogen serving as the leaving group for the cross-coupling reaction.
PiperazineThe core heterocyclic structure that is subsequently functionalized.
AcetaldehydeUsed in the reductive amination of piperazine to introduce the ethyl group.

Optimized Reaction Pathways for Primary Synthesis

The primary synthesis of 4-(4-ethylpiperazin-1-yl)aniline can be achieved through several optimized pathways, primarily focusing on the efficient formation of the aryl-piperazine bond and the functionalization of the piperazine ring.

The formation of the bond between the aniline ring and the piperazine nitrogen is a critical step. Two prominent strategies for this transformation are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): A widely used industrial method involves the reaction of 1-ethylpiperazine with an activated aryl halide, such as 4-fluoro-1-nitrobenzene. The nitro group strongly activates the para position for nucleophilic attack by the secondary amine of 1-ethylpiperazine. The subsequent reduction of the nitro group to an amine is typically achieved through catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) as a catalyst in an ethanol (B145695) solvent under a hydrogen atmosphere. evitachem.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful tool for the formation of C-N bonds. wikipedia.org It allows for the coupling of an amine with an aryl halide under milder conditions than traditional methods. wikipedia.org For the synthesis of 4-(4-ethylpiperazin-1-yl)aniline, this would involve the reaction of 1-ethylpiperazine with a 4-haloaniline (e.g., 4-bromoaniline). The choice of palladium catalyst and ligand is crucial for the reaction's efficiency. beilstein-journals.org

The following table summarizes typical conditions for these amination strategies.

Reaction StrategyCatalyst/ReagentsSolventTemperature Range (°C)
Nucleophilic Aromatic SubstitutionBase (e.g., K2CO3), followed by H2, Pd/CDMSO, Ethanol80-120 (SNAr), 25-50 (Reduction)
Buchwald-Hartwig AminationPd catalyst (e.g., Pd(OAc)2), Ligand (e.g., Xantphos), Base (e.g., Cs2CO3)Toluene (B28343), Dioxane80-110

The introduction of the ethyl group onto the piperazine ring is a key functionalization step. A common and efficient method for this is reductive amination.

Reductive Amination: This reaction involves the condensation of an amine (piperazine) with a carbonyl compound (acetaldehyde) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine (1-ethylpiperazine). A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being a mild and selective option. nih.govsci-hub.se

The final step in the synthesis is the formation of the hydrochloride salt, which often improves the compound's stability and solubility in aqueous media. evitachem.com This is typically achieved by treating a solution of the free base, 4-(4-ethylpiperazin-1-yl)aniline, with hydrochloric acid.

Common methods include:

Addition of Aqueous HCl: A straightforward method where concentrated or a standardized solution of hydrochloric acid is added to a solution of the amine. evitachem.com

Introduction of Gaseous HCl: Bubbling anhydrous hydrogen chloride gas through a solution of the amine in an anhydrous solvent can precipitate the hydrochloride salt.

Using HCl in an Organic Solvent: A solution of HCl in an organic solvent, such as diethyl ether or isopropanol, can be added to the amine solution to induce precipitation of the salt. nih.gov

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly important in modern synthetic chemistry to minimize environmental impact and enhance safety.

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. royalsocietypublishing.org In the context of synthesizing this compound, several greener alternatives to traditional solvents can be considered.

For the Buchwald-Hartwig amination step, which often utilizes solvents like toluene or dioxane, greener alternatives have been explored. Studies have shown that solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE) can be effective and more environmentally friendly replacements. acs.orgnsf.gov These solvents are often derived from renewable resources and have better safety profiles. acs.orgnsf.gov

The following table provides a comparison of traditional and greener solvents for the Buchwald-Hartwig amination.

SolventClassificationKey Considerations
TolueneTraditionalEffective for many cross-coupling reactions but is a volatile organic compound (VOC) with associated health risks.
1,4-DioxaneTraditionalA common solvent for Buchwald-Hartwig reactions, but it is a suspected carcinogen and has environmental persistence issues.
2-Methyltetrahydrofuran (2-MeTHF)GreenerDerived from renewable resources (e.g., levulinic acid), has a higher boiling point, and is less toxic than THF. acs.org
Methyl tert-butyl ether (MTBE)GreenerCan be an effective alternative to other ethers with a more favorable environmental and safety profile in some applications. nsf.gov

By carefully selecting precursors, optimizing reaction pathways, and incorporating green chemistry principles, the synthesis of this compound can be achieved in an efficient, cost-effective, and environmentally responsible manner.

Catalyst Development for Enhanced Reaction Efficiency

The synthesis of N-arylpiperazines, including 4-(4-Ethylpiperazin-1-yl)aniline, has been significantly advanced by the development of sophisticated catalyst systems, primarily centered around transition metals like palladium and copper. These catalysts enhance reaction efficiency by enabling C-N cross-coupling reactions under milder conditions, with greater functional group tolerance and improved yields compared to traditional methods.

Palladium-catalyzed Buchwald-Hartwig amination is a cornerstone for the formation of the aryl-nitrogen bond in this class of molecules. The efficiency of this reaction is highly dependent on the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine (B1218219) ligands are particularly effective. For instance, ligands such as Xantphos and tri-tert-butylphosphine (B79228) (P(t-Bu)₃) have demonstrated high activity and selectivity for the amination of (hetero)aryl halides with unprotected piperazines. researchgate.net These catalyst systems can achieve high turnover numbers, making them suitable for synthesizing a wide variety of N-arylpiperazines. researchgate.netbeilstein-journals.org The choice of base and solvent also plays a critical role in optimizing the catalytic cycle.

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, represents an older but still relevant method. Modern advancements involve the use of ligands to solubilize the copper catalyst and accelerate the reaction, allowing it to proceed at lower temperatures.

More recently, biocatalysis has emerged as a green alternative to metal-catalyzed routes. mdpi.com Enzymes such as imine reductases (IREDs) and transaminases can be used to install amine functionalities with high stereocontrol, which is particularly valuable in the synthesis of chiral pharmaceutical intermediates. mdpi.com While direct enzymatic synthesis of this specific compound is not widely reported, the technology offers a promising avenue for more sustainable manufacturing processes for related amine-containing pharmaceuticals.

Below is a table summarizing catalyst systems applicable to the synthesis of N-arylpiperazines.

Catalyst SystemLigand/Co-catalystTypical SubstratesKey Advantages
Palladium(0) or (II) Bulky phosphines (e.g., Xantphos, P(t-Bu)₃)Aryl halides (Cl, Br, I), Aryl triflatesHigh activity, broad substrate scope, good functional group tolerance. researchgate.netbeilstein-journals.org
Copper(I) or (II) Ligands like phenanthroline, amino acidsAryl halides (I, Br)Lower cost than palladium, effective for specific substrates.
Biocatalysts Imine Reductases (IREDs), TransaminasesKetones, AldehydesHigh stereoselectivity, green reaction conditions (aqueous media, mild temperatures). mdpi.com

Atom Economy and Reaction By-product Minimization in Multicomponent Reactions

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.com Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant waste. rsc.org

The synthesis of 4-(4-Ethylpiperazin-1-yl)aniline can be analyzed through this lens. A common route involves the nucleophilic aromatic substitution (SNAr) of an activated aryl halide (e.g., 1-fluoro-4-nitrobenzene) with N-ethylpiperazine, followed by the reduction of the nitro group.

SNAr Reaction: C₆H₄FNO₂ + C₆H₁₄N₂ → C₁₂H₁₈N₄O₂ + HF

Reduction: C₁₂H₁₈N₄O₂ + 3H₂ → C₁₂H₁₉N₃ + 2H₂O (using a catalyst)

While the SNAr step can be efficient, the subsequent reduction of the nitro group often employs reagents like tin(II) chloride or catalytic hydrogenation. Catalytic hydrogenation is highly atom-economical, producing only water as a by-product. rsc.org In contrast, stoichiometric reducing agents generate significant inorganic waste.

Multicomponent reactions (MCRs) offer an elegant strategy to improve atom economy by combining three or more reactants in a single step to form a complex product that contains significant portions of all starting materials. mdpi.com This approach reduces the number of synthetic steps, minimizes solvent use, and decreases waste generation. mdpi.com While a specific MCR for the direct synthesis of 4-(4-Ethylpiperazin-1-yl)aniline is not prominently described, the development of such a process would represent a significant advancement in green chemistry. For example, a hypothetical MCR could involve an aniline, an aldehyde, and a piperazine precursor, potentially catalyzed by an environmentally benign catalyst like L-proline, to construct the core structure in a highly convergent and atom-economical fashion. mdpi.commdpi.com

Mechanistic Investigations of Key Synthetic Steps

The formation of the crucial C-N bond between the aniline ring and the ethylpiperazine moiety is the key transformation in the synthesis of 4-(4-Ethylpiperazin-1-yl)aniline. The mechanism of this step depends on the chosen synthetic route.

In the case of nucleophilic aromatic substitution (SNAr) , the reaction proceeds via a polar, two-step mechanism. This pathway requires an electron-withdrawing group (like a nitro group) positioned ortho or para to a leaving group (like a halogen) on the aromatic ring.

Nucleophilic Attack: The nitrogen atom of N-ethylpiperazine acts as a nucleophile, attacking the electron-deficient carbon atom bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., fluoride (B91410) or chloride ion).

For palladium-catalyzed Buchwald-Hartwig amination , the reaction follows a catalytic cycle involving palladium in different oxidation states (typically Pd(0) and Pd(II)). The key steps are:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

Ligand Exchange/Deprotonation: The piperazine displaces a ligand on the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

Reductive Elimination: The final C-N bond is formed as the desired N-arylpiperazine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

Mechanistic studies, including kinetic analyses and computational modeling, are crucial for understanding the roles of the catalyst, ligands, and reaction conditions, enabling the optimization of these key synthetic steps. researchgate.netchemrxiv.org

Scale-Up Considerations for Research and Development Purposes

Translating a laboratory-scale synthesis to a larger research and development or pilot-plant scale introduces several challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Key considerations for the scale-up of 4-(4-Ethylpiperazin-1-yl)aniline synthesis include:

Reaction Stoichiometry: In laboratory syntheses, an excess of one reagent (e.g., N-ethylpiperazine) might be used to drive the reaction to completion. On a larger scale, this can be costly and complicates purification. Processes are often optimized to use near-stoichiometric amounts of reactants. nih.gov

Thermal Management: C-N coupling reactions can be exothermic. Effective heat transfer and temperature control are critical on a larger scale to prevent runaway reactions and the formation of impurities. The choice of reactor and cooling systems is paramount.

Process Safety: The handling of potentially hazardous reagents, flammable solvents, and powdered metal catalysts (like palladium on carbon) requires rigorous safety protocols and specialized equipment at scale.

Purification: Methods like column chromatography, which are common in the lab, are often impractical for large quantities. Crystallization of the hydrochloride salt is a more scalable method for purification, offering high purity and a stable product form.

Continuous Flow Chemistry: Moving from traditional batch processing to continuous flow reactors can offer significant advantages for scale-up. Flow chemistry allows for better control over reaction parameters (temperature, pressure, mixing), enhances safety by minimizing the volume of hazardous materials at any given time, and can lead to higher yields and purity. mdpi.com This approach is particularly well-suited for highly exothermic or fast reactions.

Careful process development and optimization are essential to create a robust and economically viable synthesis suitable for producing the quantities of this compound needed for extensive research and development activities.

Elucidation of Structure and Purity Through Advanced Spectroscopic and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as the most powerful tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Spectral Interpretation

One-dimensional NMR experiments, including ¹H and ¹³C NMR, are fundamental for identifying the key structural motifs within 4-(4-Ethylpiperazin-1-yl)aniline (B38766) hydrochloride.

The ¹H NMR spectrum provides a map of all proton environments in the molecule. For 4-(4-Ethylpiperazin-1-yl)aniline, the spectrum is characterized by distinct signals corresponding to the ethyl group, the piperazine (B1678402) ring, and the aniline (B41778) moiety. The ethyl group protons typically appear as a triplet for the methyl (-CH₃) group and a quartet for the methylene (B1212753) (-CH₂) group, a result of spin-spin coupling. The protons on the piperazine ring often present as complex multiplets due to their chemical and magnetic environments. The aromatic protons on the aniline ring exhibit a characteristic AA'BB' splitting pattern, indicative of para-substitution. The broad signal of the aniline amine (-NH₂) protons is also a key feature.

The ¹³C NMR spectrum complements the ¹H NMR data by showing a signal for each unique carbon atom. This allows for the confirmation of the total number of carbon atoms and provides insight into their hybridization and electronic environment. Key signals include those for the aliphatic carbons of the ethyl group and piperazine ring, and the aromatic carbons of the aniline ring. The chemical shifts of the aromatic carbons are particularly informative, confirming the para-substitution pattern and the electronic influence of the amine and piperazine substituents on the benzene (B151609) ring.

Predicted ¹H and ¹³C NMR Data for 4-(4-Ethylpiperazin-1-yl)aniline

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Ethyl -CH₃~1.1 ppm (triplet)~12 ppm
Ethyl -CH₂~2.5 ppm (quartet)~52 ppm
Piperazine -CH₂ (adjacent to N-ethyl)~2.6-2.7 ppm (multiplet)~53 ppm
Piperazine -CH₂ (adjacent to N-aryl)~3.0-3.2 ppm (multiplet)~50 ppm
Aniline -NH₂~3.6 ppm (broad singlet)-
Aromatic C-H (ortho to -NH₂)~6.7 ppm (doublet)~116 ppm
Aromatic C-H (ortho to piperazine)~6.9 ppm (doublet)~119 ppm
Aromatic C (ipso, attached to -NH₂)-~140 ppm
Aromatic C (ipso, attached to piperazine)-~145 ppm

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

While 1D NMR identifies the molecular fragments, two-dimensional (2D) NMR techniques are indispensable for assembling these fragments to reveal the complete molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks. For 4-(4-Ethylpiperazin-1-yl)aniline, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity. It would also reveal couplings between adjacent protons within the piperazine ring, helping to assign these complex signals.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This technique is crucial for definitively assigning the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. researchgate.net This is the key experiment for connecting the distinct structural units. Expected HMBC correlations would include:

From the ethyl protons to the piperazine carbons.

From the piperazine protons (adjacent to the aniline ring) to the ipso-carbon of the aniline ring.

From the aromatic protons to adjacent and distant aromatic carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation.

Together, these 2D NMR experiments provide an unambiguous confirmation of the molecular structure of 4-(4-Ethylpiperazin-1-yl)aniline hydrochloride.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of a compound. evitachem.com It measures the m/z value with extremely high accuracy (typically to within 5 parts per million). For 4-(4-Ethylpiperazin-1-yl)aniline, which has a molecular formula of C₁₂H₁₉N₃, the protonated molecule [M+H]⁺ would be observed. avantorsciences.com HRMS provides an experimental mass that can be compared to the calculated theoretical mass, allowing for the unequivocal confirmation of the elemental composition.

HRMS Data for 4-(4-Ethylpiperazin-1-yl)aniline

Ion Molecular Formula Calculated Exact Mass Observed Mass (Hypothetical)
[M+H]⁺C₁₂H₂₀N₃⁺206.1652206.1650

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). youtube.com The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure, helping to confirm the identity and connectivity of its various parts. nih.govgre.ac.uk

For the [M+H]⁺ ion of 4-(4-Ethylpiperazin-1-yl)aniline, characteristic fragmentation pathways would include:

Cleavage of the N-Aryl Bond: Scission of the bond between the piperazine ring and the aniline ring is a common pathway.

Piperazine Ring Opening: Fragmentation of the piperazine ring itself, often initiated by cleavage adjacent to a nitrogen atom.

Loss of the Ethyl Group: Cleavage of the bond between the ethyl group and its adjacent nitrogen atom.

Predicted MS/MS Fragment Ions for 4-(4-Ethylpiperazin-1-yl)aniline [M+H]⁺

m/z (Predicted) Proposed Fragment Structure / Loss
177[M+H - C₂H₅]⁺ (Loss of ethyl radical)
135[Ethylpiperazine]⁺ fragment
120[Aniline-NH]⁺ fragment
92[Aniline]⁺ radical cation
72[C₄H₁₀N]⁺ fragment from piperazine ring

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. nih.govdergipark.org.tr The resulting spectra provide a characteristic fingerprint of the functional groups present in the compound. researchgate.netmdpi.com

For this compound, the FT-IR and Raman spectra would display characteristic bands confirming the presence of the aniline and ethylpiperazine moieties.

N-H Stretching: The aniline primary amine (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. In the hydrochloride salt, these may be shifted and broadened due to the formation of an ammonium (B1175870) ion (-NH₃⁺).

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and piperazine groups are observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are typically found in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibrations for aromatic and aliphatic C-N bonds occur in the 1200-1350 cm⁻¹ range.

Characteristic Vibrational Frequencies for 4-(4-Ethylpiperazin-1-yl)aniline

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch3300 - 3500
Aromatic RingC-H Stretch3000 - 3100
Aliphatic Groups (-CH₂, -CH₃)C-H Stretch2850 - 2960
Aromatic RingC=C Stretch1450 - 1600
AmineC-N Stretch1200 - 1350

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its aniline, piperazine, and ethyl moieties, as well as features indicative of its hydrochloride salt form.

The presence of the anilinium ion (the protonated amine) is typically confirmed by broad absorption bands in the 2500-3000 cm⁻¹ region, resulting from the N-H⁺ stretching vibrations. The aromatic ring of the aniline group gives rise to several distinct peaks. Aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹, while C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations provide information about the substitution pattern of the aromatic ring.

The aliphatic portions of the molecule, namely the ethyl group and the piperazine ring, are identified by C-H stretching vibrations between 2800 and 3000 cm⁻¹. The C-N stretching vibrations of the aliphatic and aromatic amines typically appear in the fingerprint region, between 1250 and 1350 cm⁻¹.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
3000-2850C-H StretchAliphatic (CH₂, CH₃)
2700-2400N-H⁺ StretchAnilinium Hydrochloride
1620-1580N-H BendPrimary Amine Salt
1600-1450C=C StretchAromatic Ring
1350-1250C-N StretchAromatic & Aliphatic Amine

Raman Spectroscopy

Raman spectroscopy serves as a valuable complement to IR spectroscopy. It detects molecular vibrations through the inelastic scattering of monochromatic light, and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum for this compound would be expected to show strong signals for the aromatic ring and the carbon backbone.

Distinctive and intense peaks in the Raman spectrum arise from the aromatic ring's "breathing" modes, which are characteristic of the substituted benzene ring. mdpi.com Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching modes of the ethyl and piperazine groups are also readily observed between 2800 and 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) contains a wealth of structural information, including C-C stretching and C-H bending modes of the entire molecule. nih.gov Because Raman spectroscopy is generally insensitive to water, it can be a powerful tool for analyzing samples in aqueous media or for detecting subtle structural changes without interference from moisture.

Table 2: Expected Raman Shifts for Key Functional Groups

Raman Shift (cm⁻¹)Vibration TypeFunctional Group
3080-3050Aromatic C-H StretchAniline Ring
2980-2850Aliphatic C-H StretchEthyl & Piperazine Groups
1610-1590Aromatic C=C StretchAniline Ring
1010-990Ring Breathing ModeSubstituted Benzene
850-750C-N-C StretchPiperazine Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is primarily used to study molecules containing chromophores—functional groups with π-electrons or non-bonding valence electrons that can undergo electronic transitions.

The primary chromophore in this compound is the aniline ring. The spectrum is expected to show strong absorption bands in the UV region, characteristic of π → π* transitions within the benzene ring. The presence of the amino group and the piperazine substituent, which act as auxochromes, can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) and increase the absorption intensity (a hyperchromic effect) compared to unsubstituted benzene. The analysis is typically performed by dissolving the compound in a transparent solvent, such as ethanol (B145695) or methanol. nih.gov

Table 3: Typical UV-Vis Absorption Data for Aniline Derivatives

TransitionTypical λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
π → π* (Primary Band)~230-250~8,000 - 15,000
π → π* (Secondary Band)~280-300~1,000 - 2,500

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Crystal Packing

Single-Crystal X-ray Diffraction (SCXRD) analysis involves directing an X-ray beam onto a single, high-quality crystal of the compound. The resulting diffraction pattern is used to construct an electron density map, from which the exact positions of all atoms in the crystal lattice can be determined. rigaku.com

Table 4: Crystallographic Data for the Related Compound 3-chloro-4-(4-ethylpiperazin-1-yl)aniline (B2568910) monohydrate. researchgate.net

ParameterValue
Chemical FormulaC₁₂H₂₀ClN₃O
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)27.228(5)
b (Å)11.380(2)
c (Å)9.3775(16)
β (°)95.733(2)
Volume (ų)2891.1(9)
Z8
R-factor (Rgt(F))0.0372

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze microcrystalline materials. nih.gov Instead of a single crystal, a powdered sample containing numerous randomly oriented crystallites is used. The resulting diffraction pattern is a unique "fingerprint" of the substance's crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ). mdpi.com

PXRD is essential in pharmaceutical development for identifying different crystalline forms (polymorphs), assessing sample purity, and monitoring the stability of the solid form under various conditions. icdd.com Each crystalline phase of this compound would produce a distinct PXRD pattern. This pattern can be used for quality control to ensure batch-to-batch consistency and to detect the presence of any unwanted crystalline impurities or amorphous content.

Table 5: Representative Powder X-ray Diffraction (PXRD) Data Representation

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
8.510.4045
12.86.91100
17.15.1880
21.54.1365
25.73.4690

Note: This table contains hypothetical data to illustrate a typical PXRD pattern.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are vital for separating the components of a mixture, making them indispensable for assessing the purity of this compound and for isolating it during synthesis. evitachem.com

High-Performance Liquid Chromatography (HPLC) is the most widely used method for purity analysis in the pharmaceutical industry. A reversed-phase HPLC (RP-HPLC) method is typically employed for compounds like this. nih.gov In this setup, the sample is passed through a column packed with a non-polar stationary phase (e.g., C18 silica), and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acidic modifier) is used for elution. nih.govunodc.org Impurities are separated based on their differential partitioning between the two phases, and a UV detector is commonly used for quantification.

Thin-Layer Chromatography (TLC) is a simpler, faster chromatographic technique often used for monitoring the progress of chemical reactions and for preliminary purity checks. A small amount of the sample is spotted onto a plate coated with a stationary phase (like silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The separation is visualized, often under UV light, allowing for a rapid qualitative assessment of the number of components in the sample.

Table 6: Typical Reversed-Phase HPLC Method Parameters for Purity Analysis

ParameterCondition
ColumnC18 (Octadecylsilyl silica gel), 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature30 °C
Injection Volume10 µL

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination and quantification of related substances in "this compound". A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method has been developed and validated to ensure the accurate assessment of the compound's purity.

The development of the HPLC method involved a systematic evaluation of various stationary phases, mobile phase compositions, and detector wavelengths to achieve optimal separation of the main component from potential process-related impurities and degradation products. A C18 column is commonly employed for the separation of aromatic amines and their derivatives. researchgate.netrsc.orgrjptonline.orgimpactfactor.org The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol, to ensure adequate retention and elution of the analyte. rjptonline.orgimpactfactor.org

Method Validation:

The developed HPLC method is validated according to the International Council for Harmonisation (ICH) guidelines, encompassing the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. rjptonline.org

Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients, is demonstrated. Chromatograms of blank, placebo, and spiked samples are compared to ensure no interference at the retention time of "this compound".

Linearity: A linear relationship between the concentration of the analyte and the detector response is established over a specified range.

Accuracy: The closeness of the test results obtained by the method to the true value is determined by recovery studies of spiked samples.

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

LOD and LOQ: The lowest concentration of the analyte that can be reliably detected and quantified, respectively, are determined.

Robustness: The reliability of the method with respect to deliberate variations in method parameters, such as mobile phase composition, pH, flow rate, and column temperature, is assessed to ensure its suitability for routine use.

Illustrative HPLC Method Parameters and Validation Data:

Below are representative data tables for a validated HPLC method for the analysis of "this compound".

Table 1: Chromatographic Conditions

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Phosphate Buffer (pH 6.5)
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Table 2: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005800
%RSD of Peak Area (n=6) ≤ 1.0%0.4%

Table 3: Validation Summary

Validation ParameterResult
Linearity (r²) 0.9995
Range (µg/mL) 1 - 100
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD)
Repeatability0.6%
Intermediate Precision0.9%
LOD (µg/mL) 0.1
LOQ (µg/mL) 0.3
Robustness Method found to be robust for minor variations in flow rate, pH, and mobile phase composition.

Gas Chromatography (GC) for Volatile Impurities (if applicable)

Gas Chromatography (GC), particularly with headspace sampling, is the preferred method for the identification and quantification of residual solvents and other volatile organic impurities that may be present in the "this compound" active pharmaceutical ingredient (API). researchgate.netnih.govpharmtech.com These impurities can originate from the synthesis, purification, and drying processes.

A headspace GC method with flame ionization detection (FID) is commonly developed and validated for this purpose. researchgate.netnih.gov The method involves dissolving a known amount of the API in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide (B87167) or N,N-dimethylformamide) in a sealed headspace vial. pharmtech.com The vial is then heated to a specific temperature to allow the volatile impurities to partition into the headspace gas phase, which is subsequently injected into the GC system for analysis.

Method Validation for GC:

The GC method for volatile impurities is validated in accordance with ICH guidelines, similar to the HPLC method. The validation parameters include specificity, linearity, range, accuracy, precision, LOD, and LOQ for each potential residual solvent.

Illustrative GC Method Parameters and Data:

The following tables provide representative parameters and data for a GC method for the analysis of volatile impurities.

Table 4: GC Headspace Conditions

ParameterValue
Column DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness
Carrier Gas Nitrogen
Injector Temperature 200 °C
Detector Temperature 250 °C (FID)
Oven Temperature Program 40 °C (hold 5 min), then ramp to 220 °C at 10 °C/min, hold 5 min
Headspace Vial Temperature 80 °C
Vial Equilibration Time 30 min

Table 5: Common Residual Solvents and their Limits (based on ICH Q3C)

SolventClassConcentration Limit (ppm)
Methanol 23000
Ethanol 35000
Acetone 35000
Isopropanol 35000
Dichloromethane 2600
Toluene (B28343) 2890
Hexane 2290

Computational and Theoretical Studies of 4 4 Ethylpiperazin 1 Yl Aniline Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy levels. These calculations are crucial for understanding chemical bonding, molecular orbitals, and electron density distribution.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For 4-(4-Ethylpiperazin-1-yl)aniline (B38766) hydrochloride, DFT calculations are first used to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. Starting from an initial guess of the structure, the method iteratively adjusts atomic positions to find the configuration with the minimum energy. This optimized geometry corresponds to the most probable structure of the molecule at 0 Kelvin.

Once the geometry is optimized, DFT can be used to calculate various electronic properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, while a small gap indicates that the molecule is more likely to be reactive.

Table 1: Representative Calculated Electronic Properties from a DFT Study This table presents hypothetical data typical for a molecule of this class, as specific published DFT results for 4-(4-Ethylpiperazin-1-yl)aniline hydrochloride are not available.

PropertyCalculated ValueUnit
Total Energy-845.123Hartrees
HOMO Energy-5.67eV
LUMO Energy-0.98eV
HOMO-LUMO Gap4.69eV
Dipole Moment3.45Debye

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data as input. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are generally more computationally demanding than DFT but can offer higher accuracy for electronic structure characterization.

For this compound, ab initio calculations would provide a more rigorous description of electron correlation effects, which are approximated in DFT. This leads to more precise calculations of energies, electron affinities, and ionization potentials. While full geometry optimization using high-level ab initio methods can be resource-intensive, they are often used to perform single-point energy calculations on geometries previously optimized with DFT to refine the electronic energy values.

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

While quantum chemical calculations typically describe a static molecular structure, molecules are inherently flexible and dynamic. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com MD simulations model the molecule as a collection of atoms interacting through a set of classical force fields, allowing for the exploration of its conformational landscape in a simulated environment (e.g., in a solvent like water). mdpi.com

For this compound, MD simulations can reveal the range of shapes (conformations) the molecule can adopt. nih.gov This is particularly important for understanding the flexibility of the piperazine (B1678402) ring, which can exist in chair, boat, or twist-boat conformations, and the rotational freedom around the bond connecting the piperazine ring to the aniline (B41778) group. The simulations can identify the most stable and frequently occurring conformations, providing a dynamic picture of the molecule's structure that is often more relevant to its behavior in solution than a single, static optimized geometry. nih.gov

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties from the fundamental principles of quantum mechanics. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Using the optimized geometry and electronic structure obtained from DFT calculations, it is possible to compute vibrational frequencies. These frequencies correspond to the stretching, bending, and twisting motions of the chemical bonds and can be directly compared to experimental Infrared (IR) and Raman spectra. The calculation not only predicts the position of the spectral peaks but also the intensity and the nature of the atomic motions associated with each vibration.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. These predictions help in the assignment of peaks in experimental ¹H and ¹³C NMR spectra, which is a cornerstone of chemical structure elucidation.

Table 2: Hypothetical Predicted Vibrational Frequencies (IR) from a DFT Calculation This table shows representative data that would be obtained from a first-principles calculation.

Frequency (cm⁻¹)IntensityVibrational Mode Assignment
3450MediumN-H stretch (aniline NH₂)
3055WeakAromatic C-H stretch
2970StrongAliphatic C-H stretch (ethyl group)
1620StrongAromatic C=C stretch
1515StrongN-H bend (aniline NH₂)
1280MediumC-N stretch (aniline-piperazine link)

Reaction Pathway Modeling and Transition State Analysis

Theoretical calculations can be used to model the mechanism of chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction, chemists can identify the lowest energy path from reactants to products.

This process involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. DFT is commonly used for this purpose. For instance, modeling the electrophilic substitution on the aniline ring would involve calculating the energies of the starting material, the intermediate sigma complex, and the final product, as well as the transition states connecting them. This analysis provides a detailed, step-by-step understanding of the reaction mechanism that is often difficult to obtain through experimental means alone.

Structure-Property Relationship (SPR) Investigations via Computational Approaches

Structure-Property Relationship (SPR) studies aim to connect a molecule's structural and electronic features with its macroscopic properties. Computational approaches are central to modern SPR investigations, including Quantitative Structure-Activity Relationship (QSAR) studies often used in medicinal chemistry. nih.gov

For this compound, computational methods provide a wealth of molecular descriptors. These descriptors, derived from the calculations described above, can be quantitative measures of the molecule's size, shape, and electronic characteristics.

Examples of computationally derived descriptors include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, and partial atomic charges.

Topological Descriptors: Molecular connectivity indices that describe the branching of the atomic skeleton.

Geometrical Descriptors: Molecular surface area and volume.

By systematically modifying the structure of the parent molecule in silico (e.g., by changing the alkyl group on the piperazine or adding substituents to the aniline ring) and recalculating these descriptors, researchers can build models that correlate these structural changes with changes in a specific property. This approach allows for the rational design of new molecules with desired characteristics, guided by a deep understanding of the underlying structure-property relationships.

Intermolecular Interaction Analysis in Solution and Solid States

The nature and strength of intermolecular interactions are fundamental to understanding the physicochemical properties of a compound, including its solubility, melting point, crystal structure, and behavior in biological systems. For this compound, a comprehensive analysis of these non-covalent forces in both the solid and solution states is crucial. While specific experimental studies on this particular molecule are not extensively documented in publicly available literature, we can infer its interaction patterns based on computational models and experimental data from closely related structures.

In the solid state, the arrangement of molecules within the crystal lattice is governed by a network of intermolecular forces. A key insight into these interactions can be gleaned from the crystal structure of the closely related compound, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline (B2568910) monohydrate. In such crystalline structures, hydrogen bonds are expected to play a dominant role. The presence of the aniline amine group (-NH2), the piperazine nitrogens, and the hydrochloride counter-ion provides multiple sites for hydrogen bond donors and acceptors.

Specifically, the protonated piperazine nitrogen and the aniline nitrogen atoms can act as hydrogen bond donors. The chloride anion is a primary hydrogen bond acceptor. Water molecules, if present in the crystal lattice as hydrates, would also participate significantly in the hydrogen-bonding network, bridging different organic cations and anions.

In solution, particularly in polar solvents like water, the intermolecular interactions are dynamic and differ significantly from the solid state. The hydrochloride salt of 4-(4-Ethylpiperazin-1-yl)aniline will dissociate to some extent, yielding the protonated organic cation and the chloride anion. The primary interactions will then be strong ion-dipole forces between these ions and the polar solvent molecules.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for modeling these intermolecular interactions. By constructing computational models of the molecule, both in isolation and in clusters with solvent molecules, it is possible to calculate the geometries and energies of the various non-covalent interactions. The non-covalent interaction (NCI) index is a computational tool that allows for the visualization of non-covalent interactions in real space, highlighting regions of steric repulsion, van der Waals attraction, and hydrogen bonding.

The following table summarizes the expected primary intermolecular interactions for this compound in both the solid and solution states.

State Interaction Type Participating Moieties Significance
Solid State Hydrogen BondingN-H (aniline), N+-H (piperazine) as donors; Cl- as acceptorPrimary determinant of crystal packing and stability.
Ion-PairingProtonated piperazine and chloride anionStrong electrostatic attraction contributing to lattice energy.
van der Waals ForcesEthyl group, aromatic ring, and overall molecular frameworkContribute to the overall cohesive energy of the crystal.
C-H···π InteractionsC-H bonds and the aniline aromatic ringWeaker, directional interactions that can influence molecular conformation and packing.
Solution State (Aqueous) Ion-Dipole InteractionsProtonated cation and Cl- anion with water moleculesKey to the dissolution process and solubility.
Hydrogen BondingN-H and N+-H groups with water moleculesContributes to the solvation of the organic cation.
Hydrophobic InteractionsEthyl group and aromatic ring with the nonpolar regions of surrounding moleculesCan influence aggregation and self-assembly in solution.

A detailed computational study would involve geometry optimization of the molecule followed by calculations to determine the molecular electrostatic potential (MESP). The MESP map provides a visual representation of the charge distribution and is instrumental in predicting sites for electrophilic and nucleophilic attack, as well as the regions most likely to engage in hydrogen bonding.

Role As a Precursor and Synthetic Scaffold in Advanced Chemical Research

Derivatization Strategies for the Generation of Novel Chemical Entities

The generation of new molecules from the 4-(4-ethylpiperazin-1-yl)aniline (B38766) scaffold is achieved through targeted derivatization at its key functional sites. Each site offers a unique handle for introducing chemical diversity.

The primary amino group on the aniline (B41778) ring is a nucleophilic center and the most common site for initial functionalization. Its reactivity is central to incorporating the entire scaffold into larger molecular frameworks. Key transformations include:

Acylation: The reaction with acyl chlorides or carboxylic acids (using coupling agents) readily forms amide bonds. This is a cornerstone of medicinal chemistry, used to connect the aniline fragment to various heterocyclic or aliphatic systems.

Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides, a functional group prevalent in many biologically active compounds.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction introduces substituted alkyl groups at the nitrogen position.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the aniline nitrogen and a variety of aryl or heteroaryl halides, a key step in the synthesis of kinase inhibitors and other complex molecules. nih.gov

Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho positions on the aromatic ring. youtube.com This allows for the introduction of halogens, nitro groups, or other functionalities onto the phenyl ring itself, further expanding molecular diversity. evitachem.com

Table 1: Representative Reactions at the Aniline Nitrogen

Reaction Type Reagent Class Resulting Functional Group
Acylation Acyl Halide / Carboxylic Acid Amide
Sulfonylation Sulfonyl Halide Sulfonamide
Alkylation Alkyl Halide Secondary/Tertiary Amine
Buchwald-Hartwig Coupling Aryl/Heteroaryl Halide Diaryl/Aryl-Heteroaryl Amine

The piperazine (B1678402) ring contains two tertiary nitrogen atoms, each presenting opportunities for modification, although the nitrogen adjacent to the phenyl ring is less reactive due to electronic effects. The N-ethyl nitrogen is the more common site for derivatization.

N-Oxidation: The tertiary nitrogen atoms can be oxidized using reagents like hydrogen peroxide or m-CPBA to form the corresponding N-oxides, a strategy sometimes used to alter the polarity and pharmacokinetic properties of a molecule. evitachem.com

Quaternization: Reaction with alkyl halides can lead to the formation of quaternary ammonium (B1175870) salts. This modification introduces a permanent positive charge, which can be useful for targeting specific biological interactions.

N-Dealkylation and Re-functionalization: While synthetically challenging, the N-ethyl group can be cleaved under specific conditions to yield the secondary amine (N-phenylpiperazine). This intermediate can then be re-alkylated or acylated with a wide array of substituents, providing a route to diverse analogs. However, it is often more synthetically efficient to begin a synthesis with an already-substituted piperazine. nih.gov

The piperazine ring is recognized as a privileged structure in drug discovery, and its presence is crucial for the pharmacokinetic profiles of many drug candidates. nih.gov

Direct functionalization of the ethyl group is the most challenging derivatization strategy due to the presence of strong, unactivated C-H bonds. Such transformations typically require harsh conditions involving free-radical chemistry, which can lack selectivity and are often incompatible with the other functional groups in the molecule.

A more common and practical approach to achieving diversity at this position is to synthesize analogs from the outset using different starting materials. For instance, instead of N-ethylpiperazine, one could employ N-benzylpiperazine, 1-(2-hydroxyethyl)piperazine, or other substituted piperazines in the initial coupling reaction (e.g., an SNAr reaction with a suitable fluoronitrobenzene precursor) to build the desired scaffold. researchgate.net This approach provides controlled and predictable access to a wide range of N-substituted analogs.

Application in the Synthesis of Complex Organic Molecules

4-(4-Ethylpiperazin-1-yl)aniline hydrochloride is a well-established building block for constructing complex, high-value organic molecules, particularly in the field of medicinal chemistry. The N-arylpiperazine motif it provides is a key structural feature in a multitude of biologically active compounds. nih.gov

A prominent application is in the synthesis of protein kinase inhibitors. The general structure of many of these inhibitors involves a heterocyclic core (such as pyrimidine (B1678525), quinoline, or quinazoline) linked to the aniline nitrogen of the scaffold. The ethylpiperazine moiety often serves as a solubilizing group that extends into the solvent-exposed region of the enzyme's active site, improving the compound's physicochemical properties.

For example, a series of potent, non-competitive inhibitors of inflammatory caspases (caspase-1, -4, and -5) were developed based on a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold. epa.gov The synthesis of these molecules involves coupling various substituted anilines, including analogs of 4-(4-ethylpiperazin-1-yl)aniline, to a dichlorinated pyrimidine core, demonstrating the modularity of this synthetic approach.

Utilization in Methodological Development for Organic Reactions

In addition to its role in building specific target molecules, 4-(4-ethylpiperazin-1-yl)aniline and its analogs serve as important substrates in the development of new synthetic methodologies. When researchers devise novel catalytic systems or reaction conditions, particularly for C-N bond formation, they require robust and representative substrates to test the scope and efficiency of their new methods.

N-arylpiperazines are frequently used to validate new palladium-catalyzed Buchwald-Hartwig amination protocols, copper-catalyzed Ullmann-type couplings, or nucleophilic aromatic substitution (SNAr) reactions. nih.gov The electronic properties of the aniline and the potential for the piperazine nitrogens to interact with a metal catalyst make it a valuable test case for assessing a reaction's functional group tolerance and potential limitations.

Exploration as Probes for Mechanistic Chemical Biology Studies (non-clinical)

The 4-(4-alkylpiperazin-1-yl)aniline scaffold is also employed to create chemical probes for studying biological systems at the molecular level. These probes are designed to interact with specific biological targets, such as proteins or nucleic acids, to elucidate their function or mechanism of action in a non-clinical setting.

A notable example involves derivatives of the closely related 4-(4-methylpiperazin-1-yl)aniline. This scaffold was used as the starting point for a kinetic target-guided synthesis approach to identify small molecules that can bind to and stabilize G-quadruplex DNA structures. researchgate.net Specifically, derivatives were shown to stabilize the G-quadruplex in the promoter region of the c-MYC proto-oncogene, providing a tool to study the role of this DNA structure in gene regulation. researchgate.netresearchgate.net Such probes are invaluable for validating biological targets and exploring complex cellular pathways without immediate therapeutic intent.

Potential in the Development of Advanced Materials Precursors (focus on synthetic aspect)

The unique molecular architecture of this compound positions it as a promising precursor and synthetic scaffold for the development of a variety of advanced materials. Its structure, featuring a reactive aniline moiety and a functional ethylpiperazine group, offers multiple avenues for incorporation into larger polymeric and supramolecular structures. The synthetic versatility of this compound opens up possibilities for creating materials with tailored electronic, thermal, and mechanical properties.

The primary route to leveraging this compound in materials science is through the polymerization of the aniline group. Aniline and its derivatives are well-established monomers for the synthesis of polyaniline (PANI), a class of conducting polymers with a wide range of applications. The synthesis of polymers from aniline derivatives can be achieved through several methods, most notably chemical oxidation and electropolymerization. nih.govekb.eg

In a typical chemical oxidative polymerization, the aniline monomer is treated with an oxidizing agent, such as ammonium persulfate, in an acidic medium. nih.gov This process initiates the formation of radical cations, which then couple to form dimers, oligomers, and ultimately the final polymer chain. The presence of the ethylpiperazine substituent on the aniline ring is expected to influence the polymerization process and the properties of the resulting polymer. The bulky nature of the substituent may affect the regiochemistry of the polymerization, potentially leading to a more ordered polymer structure. Furthermore, the ethylpiperazine group can impact the solubility of the resulting polymer, a critical factor for its processability into thin films and other forms for device fabrication.

Electropolymerization offers another powerful technique for creating thin, uniform polymer films directly onto an electrode surface. nih.govresearchgate.net This method involves the electrochemical oxidation of the monomer in an electrolyte solution. By controlling the electrochemical parameters, such as potential and current, the thickness and morphology of the polymer film can be precisely controlled. The electropolymerization of 4-(4-Ethylpiperazin-1-yl)aniline would likely proceed via a similar radical cation mechanism as other aniline derivatives. nih.gov

A key area of interest is the potential for the resulting polymer to exhibit electrical conductivity. Research on the copolymerization of aniline and piperazine has demonstrated that the resulting materials can have semiconducting properties. researchgate.net While pure piperazine does not electropolymerize, its incorporation into a polyaniline backbone has been shown to be feasible. mdpi.com It is hypothesized that a polymer derived from 4-(4-Ethylpiperazin-1-yl)aniline could exhibit interesting electronic properties due to the interplay between the conjugated polyaniline backbone and the electronic nature of the ethylpiperazine substituent.

The potential applications for such a novel polymer are diverse. The sensitivity of conductive polymers to their environment makes them excellent candidates for chemical sensors. nih.gov A polymer incorporating the 4-(4-Ethylpiperazin-1-yl)aniline unit could be designed to detect specific analytes through interactions with the piperazine nitrogen atoms. Additionally, these materials could find use in electrochromic devices, where the polymer's color changes in response to an applied voltage.

While direct experimental data on the polymerization of this compound is not yet prevalent in published literature, the established principles of aniline polymerization provide a strong foundation for predicting its behavior and the properties of the resulting materials. The following table summarizes the key synthetic parameters that would be critical in the development of advanced materials from this precursor.

ParameterChemical Oxidative PolymerizationElectropolymerization
Monomer This compoundThis compound
Oxidizing Agent/Method Ammonium Persulfate, Potassium Dichromate, etc.Anodic Oxidation
Solvent/Electrolyte Acidic aqueous solution (e.g., HCl, H2SO4)Acidic solution with supporting electrolyte
Key Reaction Conditions Monomer/oxidant ratio, temperature, reaction timeApplied potential/current, scan rate, number of cycles
Potential Product Poly(4-(4-Ethylpiperazin-1-yl)aniline)Thin film of Poly(4-(4-Ethylpiperazin-1-yl)aniline)
Potential Properties Soluble conducting or semiconducting polymerAdherent, uniform conductive or semiconducting film

Further research into the synthesis and characterization of polymers derived from this compound is warranted to fully explore its potential in the field of advanced materials. The ability to fine-tune the properties of the resulting polymers through the strategic design of the monomer makes this compound a valuable building block for the next generation of functional materials.

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Development of Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine two or more analytical methods, are indispensable for the analysis of complex mixtures containing "4-(4-Ethylpiperazin-1-yl)aniline hydrochloride". europeanpharmaceuticalreview.com These approaches leverage the separation power of chromatography with the detection specificity of mass spectrometry to provide comprehensive qualitative and quantitative data. europeanpharmaceuticalreview.comkuleuven.be

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the trace analysis of "this compound" due to its exceptional sensitivity and selectivity. kuleuven.bersc.org The development of a robust LC-MS/MS method is critical for pharmacokinetic studies, metabolism research, and impurity profiling where the analyte is present at very low concentrations. rsc.orgnih.gov

The method development process begins with the optimization of mass spectrometry parameters for the parent compound. This is typically done by direct infusion of a standard solution into the mass spectrometer. Positive electrospray ionization (ESI) is generally effective for nitrogen-containing basic compounds like this aniline (B41778) derivative. The precursor ion (the protonated molecule, [M+H]⁺) is selected, and collision-induced dissociation (CID) is used to generate characteristic product ions. The most stable and abundant precursor-to-product ion transitions are chosen for Multiple Reaction Monitoring (MRM), which ensures high selectivity and minimizes matrix interference. nih.gov

Simultaneously, chromatographic conditions are developed to achieve efficient separation of the analyte from other components in the sample matrix. youtube.com A reversed-phase column, such as a C18, is commonly used. nih.gov The mobile phase often consists of an aqueous component (e.g., water with a modifier like formic acid to improve peak shape and ionization efficiency) and an organic component (e.g., acetonitrile (B52724) or methanol). nih.govyoutube.com A gradient elution program is typically employed to ensure good resolution and a reasonable run time. youtube.com Sample preparation is also a critical step, often involving solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances and concentrate the analyte. nih.gov

Table 1: Illustrative LC-MS/MS Method Parameters for Trace Analysis

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System
Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.7 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Precursor → Product) Hypothetical values: e.g., m/z 206.2 → 134.1 (Quantifier), m/z 206.2 → 106.1 (Qualifier)
Limit of Detection (LOD) Typically in the range of 1.0 to 5.0 ng/mL nih.gov

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile and semi-volatile components that may be present as impurities in "this compound". epa.gov These impurities can originate from starting materials, solvents used in the synthesis and purification steps, or from degradation products. nih.gov

For analysis, the hydrochloride salt is often converted to its more volatile freebase form by treatment with a base, followed by extraction into an organic solvent. nih.gov Alternatively, headspace solid-phase microextraction (HS-SPME) can be used, which is a solvent-free technique ideal for analyzing residual solvents. nih.gov In HS-SPME, a coated fiber is exposed to the headspace above the sample, where it adsorbs volatile analytes that are then thermally desorbed into the GC inlet. nih.gov

The GC separates the volatile components based on their boiling points and interaction with the stationary phase of the capillary column. epa.gov A non-polar or medium-polarity column is typically used. The separated components then enter the mass spectrometer, where they are ionized (usually by electron ionization, EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for identification by comparison with spectral libraries (e.g., NIST). epa.gov Quantification can be performed using an internal or external standard method. epa.gov

Table 2: Potential Volatile Components in Research Samples and Their Origin

Potential Volatile ComponentPossible OriginAnalytical Significance
EthylamineUnreacted starting materialIndicates incomplete reaction or inefficient purification
Piperazine (B1678402)Unreacted starting materialMonitors reaction completion
AnilineUnreacted starting material epa.govAssesses purity and potential toxicity
Methanol/Ethanol (B145695)Reaction or purification solventResidual solvent analysis for quality control
N,N-Dimethylformamide (DMF)Reaction solvent researchgate.netImportant to quantify due to toxicity

Spectrophotometric Methods for Quantitative Determination in Research Samples

Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid technique that can be employed for the quantitative determination of "this compound" in research samples, particularly for quality control and dissolution studies. ugm.ac.idnih.gov This method is based on the principle that the compound absorbs light in the UV-Vis region of the electromagnetic spectrum due to the presence of chromophores, such as the aniline ring, in its structure. ewadirect.com

The analysis relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ewadirect.com To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for the compound is determined by scanning a dilute solution across the UV spectrum. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. scirp.org For samples containing multiple absorbing species, derivatization or chemometric techniques may be necessary to resolve spectral overlap. semanticscholar.orgugm.ac.id

Table 3: Hypothetical Data for Spectrophotometric Quantification

ParameterValue
SolventMethanol or Dilute HCl
Wavelength of Maximum Absorbance (λmax)Hypothetical value: e.g., 254 nm
Linearity Rangee.g., 5 - 50 µg/mL scirp.org
Molar Absorptivity (ε)e.g., 1.2 x 10⁴ L·mol⁻¹·cm⁻¹
Correlation Coefficient (R²) of Calibration Curve> 0.998 researchgate.net
Limit of Detection (LOD)e.g., 0.5 µg/mL

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive and selective alternative for the detection and characterization of "this compound". These techniques are based on measuring the current response resulting from the oxidation or reduction of the molecule at an electrode surface when a potential is applied. purdue.edu The aniline moiety of the compound is electrochemically active and can be readily oxidized. mdpi.comjept.de

Cyclic voltammetry (CV) is a common technique used for initial characterization. jept.de In a CV experiment, the potential is swept linearly to a set value and then reversed. The resulting plot of current versus potential (a voltammogram) provides information about the redox processes. For "4-(4-Ethylpiperazin-1-yl)aniline", an anodic (oxidation) peak would be expected, corresponding to the oxidation of the aniline group. mdpi.com The potential at which this peak occurs is characteristic of the compound, while the peak current is proportional to its concentration. More sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) can be developed for quantitative trace analysis. These methods can be particularly useful for in-situ measurements or for use in miniaturized sensor devices. purdue.edu

Table 4: Summary of Potential Electrochemical Analysis Parameters

ParameterDescription/Typical Value
Technique Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV)
Working Electrode Glassy Carbon Electrode (GCE), Platinum Electrode purdue.edujept.de
Reference Electrode Ag/AgCl or Saturated Calomel Electrode (SCE)
Supporting Electrolyte Acidic medium (e.g., 0.1 M H₂SO₄ or HClO₄) to ensure solubility and facilitate the electrochemical reaction mdpi.com
Potential Range (for CV) Hypothetical: e.g., 0.0 V to +1.2 V vs. Ag/AgCl
Expected Redox Process Irreversible oxidation of the aniline moiety jept.de

Quality Control and Assurance in Research-Scale Production

Ensuring the quality and consistency of "this compound" produced on a research scale is paramount for the reliability and reproducibility of experimental results. A comprehensive Quality Control (QC) and Quality Assurance (QA) program involves meticulous documentation and a series of analytical tests at various stages of the synthesis process. researchgate.netdergipark.org.tr

The program begins with the characterization of starting materials to confirm their identity and purity. During the synthesis, in-process controls (IPCs), such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), are used to monitor the reaction's progress and the formation of impurities. researchgate.net

Upon completion of the synthesis and purification, the final product must undergo rigorous testing to confirm its identity, purity, and quality. Identity is typically confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Purity is assessed using a high-resolution method like HPLC with UV detection, which can separate and quantify the main compound relative to any impurities. Other tests may include determining the melting point, assessing appearance, and performing elemental analysis to confirm the empirical formula. All procedures, observations, and results must be carefully documented to ensure traceability and compliance with good laboratory practices. researchgate.net

Table 5: Key Quality Control Tests for Research-Scale Production

QC TestMethodologyPurpose
Identity Confirmation ¹H NMR, ¹³C NMR, Mass SpectrometryConfirms the chemical structure of the compound.
Purity Assessment HPLC-UV, LC-MSQuantifies the compound and detects/quantifies impurities.
Melting Point Melting Point ApparatusA physical constant that serves as an indicator of purity.
Residual Solvents GC-MS (Headspace)Identifies and quantifies any remaining solvents from synthesis.
Appearance Visual InspectionChecks for correct physical form (e.g., color, crystalline nature).
Elemental Analysis Combustion AnalysisVerifies the elemental composition (C, H, N) against the theoretical formula.

Future Research Directions and Unanswered Questions

Emerging Synthetic Technologies for Enhanced Efficiency

Traditional synthetic routes for N-arylpiperazines, such as Buchwald-Hartwig coupling and nucleophilic aromatic substitution (SNAr), are well-established but often require harsh conditions and long reaction times nih.gov. The future of synthesizing 4-(4-Ethylpiperazin-1-yl)aniline (B38766) hydrochloride and its derivatives lies in adopting more efficient and sustainable technologies.

Microwave-Assisted Synthesis: This technology has emerged as a powerful tool for accelerating organic reactions. rsc.org For the synthesis of sterically hindered N-arylpiperazines, microwave irradiation has been shown to significantly improve yields and reduce reaction times from hours to minutes compared to conventional heating methods. acs.orgmdpi.comscribd.comresearchgate.net Applying microwave-assisted protocols to the coupling of 1-ethylpiperazine (B41427) with a suitable aniline (B41778) precursor could offer a more practical and high-throughput route to the target compound. mdpi.com

Continuous Flow Chemistry: Flow chemistry offers superior control over reaction parameters, enhanced safety for handling hazardous reagents, and streamlined scalability. mdpi.comtue.nl The synthesis of N-arylpiperazines can be adapted to flow systems, allowing for multi-step sequences to be performed in a continuous fashion without isolating intermediates. tib.eu This approach could improve the efficiency and reproducibility of the synthesis of 4-(4-Ethylpiperazin-1-yl)aniline hydrochloride, particularly on an industrial scale. Photoredox catalysis in flow systems has also been developed for the C-H functionalization of piperazines, opening pathways to novel derivatives. mdpi.com

These emerging technologies promise not only to optimize the production of the title compound but also to facilitate the creation of diverse libraries of analogues for further research.

Exploration of Novel Reactivity Patterns

The reactivity of 4-(4-Ethylpiperazin-1-yl)aniline is largely defined by the nucleophilic character of its nitrogen atoms and the chemistry of the aniline ring. However, there is significant potential to explore novel reactivity beyond standard functionalization.

Catalytic Applications: The piperazine (B1678402) moiety is a known scaffold for ligands in catalysis. researchgate.net Future work could investigate the potential of 4-(4-Ethylpiperazin-1-yl)aniline and its derivatives as ligands for transition metal catalysts, potentially enabling new transformations. The presence of multiple nitrogen atoms offers diverse coordination possibilities.

C-H Functionalization: Direct C-H functionalization of the piperazine ring is a modern synthetic strategy to create complex molecules from simple precursors. mdpi.com Rhodium-catalyzed C-H insertion, for example, allows for site-selective modification of the piperazine core, a technique that could be applied to generate novel derivatives of the title compound with unique substitution patterns. d-nb.infonih.govnih.gov

Pharmacophore Derivatization: The N-arylpiperazine scaffold is a key pharmacophore in medicinal chemistry, known to interact with various biological targets, particularly G-protein-coupled receptors (GPCRs). mdpi.commdpi.comnih.gov Novel reactivity could be explored by using the aniline group as a handle for coupling with other biologically active moieties, such as quinazolines or thiazoles, to create hybrid molecules with dual-action or enhanced therapeutic profiles. nih.govijcce.ac.ir

Uncovering new reactions and applications for this scaffold will expand its utility in both materials science and drug discovery.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, thereby saving time and resources. For this compound, several computational approaches are particularly promising.

Density Functional Theory (DFT): DFT studies can provide deep insights into the electronic structure, molecular geometry, and reactivity of the compound. researchgate.netrsc.org Calculations can determine parameters like HOMO-LUMO energy gaps, electrostatic potential maps, and reactivity descriptors, which help in predicting the most likely sites for electrophilic or nucleophilic attack and understanding its spectral properties. bohrium.comnih.gov

Molecular Docking and Dynamics: Given the prevalence of the arylpiperazine scaffold in neuropharmacology, molecular docking is a key tool for future research. mdpi.com Docking simulations can predict the binding modes and affinities of 4-(4-Ethylpiperazin-1-yl)aniline derivatives with various biological targets, such as dopamine (B1211576) or serotonin (B10506) receptors. semanticscholar.orgresearchgate.net Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these predicted ligand-receptor complexes over time. nih.govnih.gov

In Silico ADMET Prediction: Before undertaking costly synthesis, the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and Toxicity (ADMET) of virtual derivatives can be predicted using computational models. researchgate.netresearchgate.net This allows researchers to prioritize candidates with favorable drug-like properties and flag potential liabilities early in the discovery process.

Computational MethodPredicted PropertyApplication in Future Research
Density Functional Theory (DFT)Electronic Structure, Reactivity, SpectraGuiding synthetic modifications and interpreting spectroscopic data. researchgate.netbohrium.com
Molecular DockingBinding Affinity and PoseIdentifying potential biological targets and explaining structure-activity relationships. researchgate.net
Molecular Dynamics (MD)Complex Stability, Conformational ChangesValidating docking results and understanding dynamic interactions with receptors. nih.gov
ADMET PredictionPharmacokinetics, ToxicityPrioritizing new derivatives with favorable drug-like profiles. researchgate.net

Integration into Supramolecular Chemistry Research

Supramolecular chemistry, which studies chemical systems composed of multiple molecules bound by non-covalent forces, offers exciting opportunities for this compound.

Host-Guest Chemistry: The N-arylpiperazine moiety is an excellent candidate for acting as a "guest" within macrocyclic "hosts" like cucurbiturils, cyclodextrins, or calixarenes. thno.org Encapsulation within a host molecule can modify the compound's solubility, stability, and reactivity. Theoretical studies on similar dyes have shown that N-phenylpiperazine groups prefer encapsulation in smaller cavitands like cucurbit nih.govuril. nih.gov Such host-guest complexes could be explored for applications in drug delivery or the development of molecular sensors.

Self-Assembly and G-Quadruplex Stabilization: Structurally related compounds, specifically derivatives of 4-(4-methylpiperazin-1-yl)aniline, have been investigated for their ability to bind to and stabilize G-quadruplex DNA structures. researchgate.netresearchgate.net These are non-canonical nucleic acid structures involved in key cellular processes, and their stabilization by small molecules is a promising strategy in anticancer therapy. Future research could assess the ability of this compound and its derivatives to participate in similar supramolecular interactions, potentially leading to new therapeutic agents.

Challenges in Stereoselective Synthesis

The parent molecule, 4-(4-Ethylpiperazin-1-yl)aniline, is achiral. However, many of the most potent and selective bioactive molecules are chiral, and a significant future challenge lies in the stereoselective synthesis of its derivatives. scirea.org Introducing chirality can lead to compounds with improved potency and reduced off-target effects.

The primary challenges include:

Introducing Stereocenters: Stereocenters could be introduced on the piperazine ring or on substituents appended to the aniline or ethyl groups.

Controlling Stereochemistry: Achieving high diastereoselectivity and enantioselectivity is a major hurdle. This often requires the development of new synthetic methods.

Synthetic Strategies: Potential solutions involve asymmetric synthesis using chiral catalysts, starting from enantiomerically pure building blocks (e.g., chiral 1,2-diamines), or employing chiral auxiliaries to direct the stereochemical outcome of a reaction. google.comnih.gov Catalyst-controlled C-H functionalization using chiral rhodium catalysts has shown promise for the site-selective and stereoselective synthesis of substituted piperidines and could be adapted for piperazines. nih.gov

Addressing these challenges will be crucial for exploring the full chemical space of substituted 4-(4-Ethylpiperazin-1-yl)aniline analogues and unlocking their potential as specific and potent bioactive agents.

Q & A

Q. What are the common synthetic routes for 4-(4-ethylpiperazin-1-yl)aniline hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic aromatic substitution. For example, 4-chloroaniline reacts with 1-ethylpiperazine in the presence of a base (e.g., K₂CO₃) under reflux in ethanol for 4–6 hours . Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature. Post-reduction steps (e.g., catalytic hydrogenation) may be needed for intermediates, followed by salt formation with HCl. Impurities are minimized using mass-guided HPLC purification .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • X-ray crystallography : Resolves crystal structure and confirms salt formation (e.g., hydrochloride) using SHELX software for refinement .
  • HPLC-MS : Detects impurities (<0.5%) and verifies molecular mass. Mobile phases often include acetonitrile/water with 0.1% formic acid .
  • ¹H/¹³C NMR : Validates substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, piperazine CH₂ groups at δ 2.5–3.5 ppm) .

Q. How should researchers handle and store this compound to ensure stability?

Store desiccated at 2–8°C in amber vials to prevent hygroscopic degradation and photolytic side reactions. Aqueous solutions are stable at pH 4–6 for ≤48 hours; avoid prolonged exposure to >40°C .

Advanced Research Questions

Q. What strategies optimize reaction efficiency in large-scale synthesis?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance nitro-group reduction efficiency.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution kinetics but require post-reaction dialysis to remove residual solvents .
  • Flow chemistry : Continuous-flow systems reduce reaction times by 30–50% compared to batch methods, with in-line HPLC monitoring .

Q. How does this compound contribute to structure-activity relationship (SAR) studies in drug discovery?

The ethylpiperazine moiety enhances solubility and bioavailability in kinase inhibitors (e.g., infigratinib). SAR studies involve:

  • Substitution at the aniline ring : Electron-withdrawing groups (e.g., Cl, CF₃) improve receptor binding affinity.
  • Salt forms : Hydrochloride salts increase crystallinity and thermal stability compared to free bases .
  • In vitro assays : IC₅₀ values are determined against target enzymes (e.g., FGFR1) using fluorescence polarization assays .

Q. How can researchers resolve contradictions in reported solubility and reactivity data?

Discrepancies often arise from variations in pH, counterion effects, or residual solvents. Mitigation approaches include:

  • Cross-validation : Compare solubility in multiple solvents (e.g., DMSO vs. saline) using UV-Vis spectroscopy.
  • Thermogravimetric analysis (TGA) : Identifies solvent residues affecting reactivity .
  • DFT calculations : Predict electronic effects of substituents on reaction pathways .

Q. What methodologies are used to assess its role in biochemical pathway modulation?

  • GPCR binding assays : Radioligand displacement studies (e.g., ³H-labeled antagonists) quantify affinity for serotonin or dopamine receptors.
  • Kinase profiling : High-throughput screens (e.g., KinomeScan) identify off-target interactions.
  • Metabolomics : LC-MS tracks downstream metabolites in cell cultures to map pathway engagement .

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4-(4-Ethylpiperazin-1-yl)aniline hydrochloride
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4-(4-Ethylpiperazin-1-yl)aniline hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.